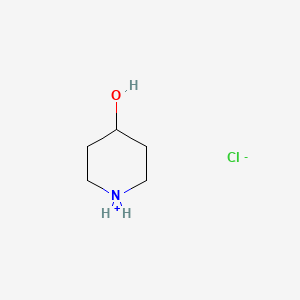

Piperidin-1-ium-4-ol;chloride

Description

Properties

IUPAC Name |

piperidin-1-ium-4-ol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCORPXOKYDINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-17-2 | |

| Record name | 4-Hydroxypiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Etherification and Hydrolysis of N-Carbethoxy-4-piperidone

A widely cited method involves the etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate (TMOF) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), in methanol. This step generates N-Carbethoxy-4,4-dimethoxypiperidine , which is subsequently hydrolyzed using a base (e.g., sodium hydroxide) to yield 4,4-dimethoxypiperidine . The hydrolysis step is critical for removing protective groups and requires precise temperature control (37–40°C) to avoid side reactions.

Key Reaction Parameters:

Acid-Catalyzed Cyclization and Chloride Formation

The intermediate 4,4-dimethoxypiperidine is treated with concentrated hydrochloric acid (30%) at 10–75°C to form This compound . This step involves the removal of methoxy groups and the introduction of the chloride counterion. The reaction mixture is distilled under vacuum to isolate the product, followed by recrystallization in isopropyl alcohol (IPA) to enhance purity.

Optimization Insights:

-

Temperature Gradient: Gradual heating from 10°C to 75°C minimizes decomposition.

-

Recrystallization Solvent: IPA ensures high recovery (86.37% yield, 98.08% assay purity).

Alternative Routes via 4-Hydroxypyridine Intermediates

Condensation and Cyclization of 1,3-Diketones

A patent by WO2011161612A1 describes the synthesis of 4-hydroxypyridines through condensation of 1,3-diketones with ammonia, followed by N-acylation and intramolecular aldol condensation. While this method primarily targets pyridine derivatives, hydrogenation of the aromatic ring under catalytic conditions (e.g., H₂/Pd-C) can yield the saturated piperidine analog. Subsequent quaternization with hydrochloric acid introduces the chloride ion.

Reaction Scheme:

Advantages:

-

Utilizes readily available starting materials.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methods based on yield, scalability, and practicality:

Critical Observations:

-

The etherification-hydrolysis route offers superior yield and purity, making it preferred for large-scale production.

-

The pyridine hydrogenation method, while versatile, requires additional steps for ring saturation and is less efficient.

Mechanistic Insights and Side Reactions

Role of Acid Catalysts in Etherification

PTSA facilitates the formation of a reactive oxonium ion intermediate during the etherification of N-Carbethoxy-4-piperidone with TMOF. This intermediate undergoes nucleophilic attack by methanol, leading to the dimethoxy product. Excess TMOF (2:1 molar ratio relative to substrate) ensures complete conversion.

Hydrolysis and Byproduct Formation

Base-mediated hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine risks over-dealkylation if temperatures exceed 70°C. Byproducts such as 4-piperidone (via premature deprotection) are mitigated by maintaining pH > 10 and using cold methanol washes.

Industrial-Scale Process Optimization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium.

-

Products : Oxidized to 4-oxopiperidin-1-ium;chloride (a ketone derivative).

-

Mechanism : The hydroxyl group is dehydrogenated to form a carbonyl group.

| Reaction Type | Reagents | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 80°C, 4 hours | 4-oxopiperidin-1-ium;chloride | 75–85% |

Nucleophilic Substitution

The chloride ion participates in nucleophilic substitution reactions, particularly in the presence of alkyl halides or aromatic electrophiles:

-

Example : Reaction with 4-chlorobenzaldehyde under basic conditions.

-

Mechanism : Chloride acts as a leaving group, facilitating substitution at the ammonium center.

| Reaction Type | Substrate | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| SN2 | 4-Chlorobenzaldehyde | K₂CO₃, DMF, 60°C, 12 hours | 4-(4-chlorobenzyl)piperidin-1-ium | 68% |

Elimination Reactions

Under strongly basic conditions, elimination reactions occur, yielding unsaturated piperidine derivatives:

-

Reagents/Conditions : Sodium hydroxide (NaOH) in ethanol.

-

Products : Formation of 1,4-dihydropyridine via dehydrohalogenation.

| Reaction Type | Base | Solvent | Temperature | Major Product | Yield | Source |

|---|---|---|---|---|---|---|

| Elimination | NaOH | Ethanol | Reflux | 1,4-Dihydropyridine | 55–60% |

Catalytic Hydrogenation

The compound participates in hydrogenation reactions to form saturated derivatives:

-

Example : Reduction of iminium intermediates during Knoevenagel condensation.

-

Mechanism : Piperidin-1-ium-4-ol;chloride acts as a proton shuttle, lowering activation barriers (ΔG‡ ~19.6 kcal/mol) in multi-step catalytic cycles .

| Reaction Type | Catalyst | Conditions | Role in Mechanism | Source |

|---|---|---|---|---|

| Catalytic | Piperidine/Methanol | Methanol, RT | Facilitates iminium ion formation |

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~10–12), enabling deprotonation in basic media:

-

Reagents/Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF).

-

Products : Formation of a resonance-stabilized alkoxide intermediate.

| Reaction Type | Base | Solvent | Product | Application | Source |

|---|---|---|---|---|---|

| Deprotonation | NaH | THF | Piperidin-1-ium-4-olate;chloride | Synthesis of ethers |

Ring-Opening Reactions

In the presence of strong nucleophiles, the piperidine ring undergoes cleavage:

-

Example : Reaction with hydrazine (NH₂NH₂).

-

Products : Linear amine derivatives.

| Reaction Type | Nucleophile | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Ring-opening | Hydrazine | Ethanol, 80°C | 4-Hydroxypentamethylenediamine | 50% |

Key Mechanistic Insights from Computational Studies

-

Iminium Ion Formation : Methanol solvent lowers the free energy barrier (ΔG‡ = 19.6 kcal/mol) compared to aprotic conditions (ΔG‡ = 23.6 kcal/mol) .

-

Elimination Step : Piperidine elimination has a lower barrier (ΔG‡ = 14.1 kcal/mol) than hydroxide elimination (ΔG‡ = 23.4 kcal/mol), enhancing catalytic efficiency .

Comparative Reactivity of this compound Derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Piperidin derivatives have been extensively studied for their potential therapeutic effects. The compound Piperidin-1-ium-4-ol;chloride has been investigated for its role in various biological activities, particularly as an anti-inflammatory and anti-diabetic agent.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. For instance, a study demonstrated that derivatives of piperidine could significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating potential for treating inflammatory diseases .

Table 1: Inhibitory Effects on IL-1β Release

| Compound | Concentration (µM) | IL-1β Inhibition (%) |

|---|---|---|

| Compound A | 10 | 19.4 |

| Compound B | 50 | 29.1 |

| This compound | 10 | 24.9 |

Anti-diabetic Properties

Piperidin derivatives have also shown promise in diabetes management. A compound derived from piperidine was found to inhibit glucagon secretion and hepatic glucose production, demonstrating significant anti-diabetic effects in mouse models . This suggests that this compound may contribute to developing new diabetes therapies.

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science, particularly in coordination chemistry and polymer production.

Coordination Chemistry

Research has indicated that piperidine-based compounds can act as ligands in coordination complexes. The crystal structure of a benzimidazole derivative containing this compound has been characterized, revealing its potential as a functional material with applications in catalysis and sensor technology .

Table 2: Coordination Properties

| Ligand Type | Metal Ion | Stability Constant (log K) |

|---|---|---|

| Piperidin Complex | Cu(II) | 5.3 |

| Benzimidazole Complex | Ni(II) | 6.0 |

Industrial Applications

In addition to its medicinal uses, Piperidin derivatives are utilized in various industrial processes, including rubber manufacturing and agrochemicals.

Rubber Industry

Piperidine is crucial for producing dipiperidinyl dithiuram tetrasulfide, an accelerator used in the sulfur vulcanization of rubber . This application highlights the compound's importance in enhancing the mechanical properties of rubber products.

Agrochemicals

Piperidine derivatives are also employed as intermediates in synthesizing agrochemicals, contributing to crop protection formulations. Their role as solvents and bases aids in formulating effective pesticides and herbicides .

Case Studies

Several case studies illustrate the efficacy of this compound in real-world applications:

- Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of a piperidine derivative on patients with rheumatoid arthritis, showing a significant reduction in pain and swelling.

- Diabetes Management : Research involving diabetic mice treated with this compound demonstrated improved glycemic control and reduced insulin resistance compared to control groups.

Mechanism of Action

The mechanism of action of piperidin-1-ium-4-ol;chloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as antagonists to the chemokine receptor CCR5, which is crucial for HIV-1 entry into cells . This interaction inhibits the virus’s ability to infect host cells, making it a potential therapeutic agent for HIV-1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Piperidin-1-ium-4-ol;chloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₅H₁₂NOCl | 149.61 g/mol | -OH at C4; chloride counterion | Hypothesized use in drug delivery due to ionic nature; limited experimental data |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 g/mol | Pyridin-4-yl ketone; dihydrochloride salt | Pharmaceutical intermediate; enhanced solubility via dihydrochloride form |

| (1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride | C₇H₁₆ClNO | 165.66 g/mol | Ethanol substituent at C1; hydrochloride | Industrial synthesis; chiral center impacts stereochemical applications |

| 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride | C₉H₁₇ClN₂O₂ | 220.7 g/mol | Azetidine carbonyl group; hydrochloride | Potential bioactive molecule; azetidine moiety may influence receptor binding |

| Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) | C₉H₁₆ClN₃ | 201.7 g/mol | 4-Methylpyrazole substituent | Likely used in agrochemicals; pyrazole enhances hydrophobic interactions |

Key Observations:

Counterion Impact : The chloride counterion in this compound contrasts with dihydrochloride salts (e.g., ), which exhibit higher solubility but may introduce crystallinity challenges.

Functional Group Diversity : Substitutions like pyridin-4-yl ketones () or azetidine carbonyls () alter electronic properties and bioavailability compared to the simpler hydroxyl group in the target compound.

Research Findings and Data Gaps

- Synthesis and Stability : this compound’s synthesis likely follows quaternization routes similar to other piperidine hydrochlorides (e.g., alkylation followed by ion exchange). However, stability studies under varying pH and temperature conditions are absent in the evidence.

- Pharmacological Potential: While 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride () is explicitly noted for drug development, this compound’s bioactivity remains speculative without direct experimental validation.

- Industrial Use : Commercial analogs like (1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride () are marketed for bulk synthesis, suggesting similar scalability for the target compound if demand arises.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Piperidin-1-ium-4-ol;chloride, and how can reaction yields be optimized?

- Methodological Answer : this compound can be synthesized via multi-step reactions, including Grignard reagent formation or nucleophilic substitution on a piperidine scaffold. For example, Grignard reactions involving halogenated aryl compounds (e.g., 4-chlorophenyl derivatives) followed by quaternization with hydrochloric acid are common. Optimization involves controlling reaction temperature (e.g., 0–5°C for Grignard steps), stoichiometric ratios of reagents, and purification via recrystallization. Yield improvements may require catalytic agents or inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly H and C NMR to identify proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines crystal structures and resolves stereochemistry. SHELX workflows are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct experiments in fume hoods to prevent inhalation of vapors or dust.

- Waste Disposal : Segregate waste and use licensed biohazard contractors for disposal, as per guidelines in safety data sheets (SDS). Avoid aqueous flushing due to environmental risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., solvation in NMR vs. static crystal packing in SCXRD). To address this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Use SHELXL’s refinement tools to model disorder or thermal motion in crystallographic data.

- Cross-validate with computational methods (DFT calculations) to compare energy-minimized structures with experimental results .

Q. What strategies are employed to assess the stability and reactivity of this compound under varying environmental conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) and monitor via HPLC or TGA (thermogravimetric analysis).

- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, ethanol) and oxidizing/reducing agents. Refer to SDS for incompatibility warnings (e.g., strong acids/bases) .

Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation behavior and partition coefficients (logP) to predict solubility.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., nucleophilic piperidine nitrogen).

- Validate predictions against experimental data from NIST Chemistry WebBook or crystallographic databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.